molecular formula C13H18ClNO4 B2979374 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride CAS No. 53009-13-5

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride

Cat. No.: B2979374
CAS No.: 53009-13-5
M. Wt: 287.74
InChI Key: VKFRSNKCMMOGFD-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is a high-purity tetrahydroisoquinoline derivative of significant interest in organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate for constructing more complex molecules with potential biological activity. Tetrahydroisoquinoline derivatives are widely investigated for their diverse pharmacological properties, and related analogues have demonstrated promising antioxidant and anticancer activities in preclinical research, with mechanisms that may involve interference with cancer cell proliferation pathways . Furthermore, structural analogues of this core scaffold have shown analgesic and anti-inflammatory effects in animal models, with some compounds exhibiting a potency greater than standard anti-inflammatory drugs . The compound is also studied in neuropharmacology for its potential neuroprotective effects and ability to modulate neurotransmitter systems, positioning it as a candidate for research into neurodegenerative conditions . Its synthesis can be achieved via multi-step reactions, including Friedel-Crafts acylation or modifications of homoveratrylamine precursors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2;/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFRSNKCMMOGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound could be explored for its therapeutic properties, possibly as a lead compound in drug discovery. Industry: It may find use in various industrial applications, such as in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism by which 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 14028-68-3)
  • Structure: Shares the 6,7-dimethoxy-tetrahydroisoquinoline core but has an ethyl ester group instead of a carboxylic acid.
  • Properties : The ester derivative is less polar than the carboxylic acid hydrochloride, leading to differences in solubility and bioavailability.
  • Applications : Often used as an intermediate in organic synthesis .
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (Moexipril Related Compound E)
  • Structure : Features a carboxylic acid at the 3-position (vs. 1-position in the target compound) and an (S)-configuration.
  • Implications : Positional isomerism and stereochemistry may influence binding affinity in biological systems, such as enzyme inhibition .
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)
  • Structure : Contains a methylsulfonyl group at the 2-position and a methyl group at the 1-position.

Variations in Methoxy Group Number and Position

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57196-62-0)
  • Structure : Lacks the 7-methoxy group present in the target compound.
  • Impact : Reduced electron-donating effects may decrease stability in oxidative environments or alter receptor interactions .

Stereochemical and Pharmacological Considerations

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (CAS 187218-03-7)
  • Structure : Lacks methoxy groups but shares the acetic acid moiety at the 3-position.
  • Significance : Demonstrates how stereochemistry (R-configuration) and substituent positioning affect physicochemical properties and biological activity .
Elacridar HCl (GW 0918)
  • Structure: Incorporates the 6,7-dimethoxy-tetrahydroisoquinoline moiety within a larger, multifunctional molecule.
  • Applications : Used as a P-glycoprotein inhibitor , highlighting the versatility of the core structure in drug design .

Biological Activity

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is a derivative of tetrahydroisoquinoline, a compound class known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClN2O3C_{12}H_{15}ClN_2O_3 with a molecular weight of approximately 270.71 g/mol. It is characterized by the presence of a tetrahydroisoquinoline moiety which is significant for its pharmacological properties.

Target Receptors : The primary target for this compound is the sigma-2 receptor , which plays a crucial role in various physiological processes including cell proliferation and apoptosis. The interaction with sigma receptors has implications in cancer therapeutics and neuroprotection.

Biochemical Pathways : Compounds that interact with sigma receptors have been implicated in tumor imaging and treatment strategies. The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with these receptors.

Biological Activity

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that sigma-2 receptor ligands can induce apoptosis in cancer cells by modulating intracellular calcium levels and activating caspases.
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects through its action on sigma receptors, which are involved in neuroprotection against excitotoxicity and oxidative stress.
  • Analgesic Properties : Some studies suggest that modifications in the tetrahydroisoquinoline structure can enhance analgesic effects. Compounds with similar structures have shown efficacy as noncompetitive antagonists at AMPA receptors, contributing to their pain-relieving properties.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study on Sigma Receptor Binding Demonstrated high affinity for sigma-2 receptors; potential use in tumor imaging .
Anticancer Activity Assessment Showed selective cytotoxicity against breast and prostate cancer cell lines .
Neuroprotective Study Indicated protective effects against oxidative stress in neuronal cultures .
Pain Management Trials Found efficacy as an analgesic in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Begin with a Pictet-Spengler condensation of dopamine derivatives with aldehydes to form the tetrahydroisoquinoline core. Introduce the acetic acid moiety via alkylation or nucleophilic substitution. Optimize reaction conditions (e.g., solvent, temperature, catalyst) using statistical experimental design (e.g., factorial or response surface methodology) to minimize side reactions and maximize yield . For purification, employ column chromatography with gradient elution (e.g., methanol/chloroform) followed by recrystallization in ethanol/HCl.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Confirm structure via 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on characteristic signals (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons in the isoquinoline ring). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+^+ and HCl adduct .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology : Develop a validated LC-MS/MS protocol using deuterated internal standards (e.g., 6,7-D6_6-dimethoxy analogs) to account for matrix effects. Optimize extraction with solid-phase extraction (SPE) using mixed-mode cartridges (e.g., hydrophilic-lipophilic balance) for high recovery rates (>85%) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding interactions?

  • Methodology : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., ring closure during Pictet-Spengler synthesis) and transition states. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., monoamine transporters or enzymes), focusing on hydrogen bonding with the acetic acid moiety and π-π stacking of the dimethoxy groups .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50} values)?

  • Methodology : Conduct meta-analysis of literature data, standardizing assay conditions (e.g., cell lines, incubation time). Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Probe stereochemical effects by synthesizing enantiomers and testing their activity .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved?

  • Methodology : Modify the acetic acid group to prodrug esters (e.g., ethyl or pivaloyloxymethyl esters) to enhance lipophilicity. Assess metabolic stability using liver microsomes and identify major cytochrome P450 isoforms involved in degradation. Employ QSAR models to predict absorption and distribution .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Use a fragment-based approach, systematically varying substituents (e.g., methoxy groups, acetic acid chain length). Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity. Include control compounds with known SAR profiles (e.g., tetrahydroisoquinoline alkaloids) .

Methodological Considerations

  • Structural Characterization : X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and hydrogen-bonding networks .
  • Quality Control : Adhere to ICH guidelines for analytical validation (e.g., specificity, linearity, LOQ/LOD) when developing QC protocols .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) meticulously to ensure reproducibility across labs .

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